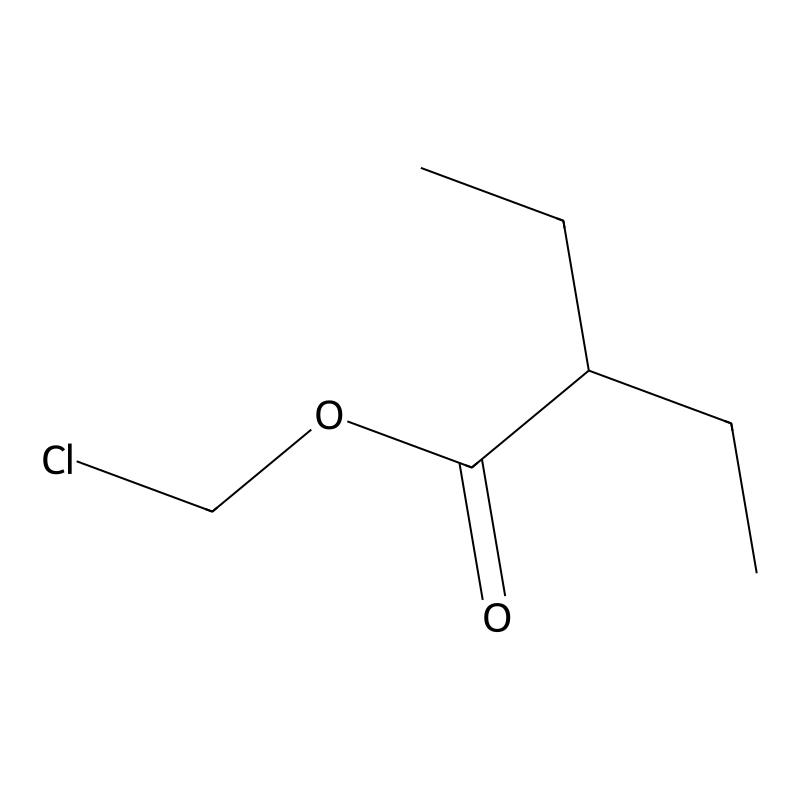

Chloromethyl 2-ethylbutanoate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Chloromethyl 2-ethylbutanoate is an organic compound with the molecular formula C₇H₁₃ClO₂ and a molecular weight of approximately 162.63 g/mol. It is classified as an ester derived from 2-ethylbutanoic acid and chloromethanol. This compound is characterized by the presence of a chloromethyl group, which enhances its reactivity in various

There is no documented information regarding a specific mechanism of action for Chloromethyl 2-Ethylbutanoate in biological systems.

- Chlorine atom: The presence of chlorine suggests potential skin and eye irritation and respiratory problems upon inhalation.

- Ester group: Esters can be flammable and may react with strong acids or bases.

- Nucleophilic Substitution: The chloromethyl group can be replaced by various nucleophiles, making it useful in synthesizing other compounds.

- Esterification: This compound can react with alcohols to form new esters, which are often used in flavoring and fragrance applications.

- Acylation Reactions: Chloromethyl 2-ethylbutanoate can act as an acylating agent, allowing for the introduction of acyl groups into other organic molecules .

Chloromethyl 2-ethylbutanoate can be synthesized through several methods:

- Direct Esterification: This method involves reacting 2-ethylbutyric acid with chloromethanol in the presence of an acid catalyst.text

C₅H₁₁COOH + CH₃Cl → C₇H₁₃ClO₂ + H₂O - Nucleophilic Substitution: The compound can also be synthesized by treating 2-ethylbutyric acid chloride with methanol under controlled conditions.

- Reagent-Based Synthesis: For example, dissolving 2-ethylbutyric acid chloromethyl ester in acetone and adding sodium iodide can yield chloromethyl 2-ethylbutanoate .

Chloromethyl 2-ethylbutanoate has various applications, primarily in organic synthesis:

- Chemical Synthesis: It serves as a versatile reagent for synthesizing complex organic molecules.

- Flavor and Fragrance Industry: Due to its ester nature, it may be utilized in creating flavoring agents or fragrances.

- Pharmaceuticals: Its reactivity makes it a potential candidate for drug development processes where specific functional groups are required .

Chloromethyl 2-ethylbutanoate has several similar compounds that share structural features or functional groups. Here is a comparison highlighting its uniqueness:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| Chloromethyl butyrate | C₅H₉ClO₂ | Shorter carbon chain; used in flavoring |

| Chloromethyl 2-methylpropyl carbonate | C₇H₁₄ClO₃ | Contains carbonate group; used as a reagent |

| Chloromethyl 2-cyclohexylacetate | C₉H₁₃ClO₂ | Cyclohexyl group adds steric bulk |

| Chloromethyl 2,2-dimethylbutanoate | C₉H₁₈ClO₂ | Dimethyl substitution increases steric hindrance |

Chloromethyl 2-ethylbutanoate is unique due to its specific carbon chain length and the presence of the chloromethyl group, which enhances its reactivity compared to other esters and chlorinated compounds. Its applications in organic synthesis make it particularly valuable .

Traditional esterification methods form the foundation of Chloromethyl 2-ethylbutanoate synthesis, leveraging well-established acid-catalyzed reactions between carboxylic acids and alcohols.

Fischer–Speier Esterification

The Fischer–Speier esterification protocol remains a cornerstone for synthesizing chloromethyl esters. This method involves refluxing 2-ethylbutanoic acid with chloromethanol in the presence of a Brønsted acid catalyst, typically sulfuric acid or p-toluenesulfonic acid. The reaction proceeds via nucleophilic acyl substitution, where the acid catalyst protonates the carbonyl oxygen of 2-ethylbutanoic acid, enhancing the electrophilicity of the carbonyl carbon. Chloromethanol then attacks this activated intermediate, forming an oxonium ion that eliminates water to yield the ester.

The equilibrium-driven nature of this reaction necessitates strategies to shift the balance toward product formation. Dean–Stark distillation or molecular sieves are often employed to remove water, achieving yields exceeding 80% under optimized conditions. A comparative analysis of catalysts reveals that p-toluenesulfonic acid offers milder conditions (60–80°C) compared to sulfuric acid (100–110°C), reducing side reactions such as dehydration of the alcohol.

Table 1: Catalyst Performance in Fischer–Speier Esterification

| Catalyst | Temperature Range (°C) | Yield (%) | Reaction Time (h) |

|---|---|---|---|

| Sulfuric acid | 100–110 | 78–82 | 6–8 |

| p-Toluenesulfonic acid | 60–80 | 85–88 | 4–6 |

| Scandium(III) triflate | 25–40 | 92–95 | 8–12 |

Acid Chloride Intermediate Route

An alternative pathway involves converting 2-ethylbutanoic acid to its corresponding acid chloride before reacting with chloromethanol. Thionyl chloride (SOCl₂) or oxalyl chloride [(COCl)₂] facilitates this conversion at 0–25°C, producing 2-ethylbutanoyl chloride with near-quantitative yields. Subsequent treatment with chloromethanol in anhydrous dichloromethane yields Chloromethyl 2-ethylbutanoate. While this method avoids equilibrium limitations, it requires stringent moisture control and generates stoichiometric amounts of HCl gas, necessitating specialized handling.

Acid Chloride Reactivity Pathways

The synthesis of chloromethyl 2-ethylbutanoate originates from the reactivity of 2-ethylbutanoyl chloride, a prototypical acid chloride. Acid chlorides undergo nucleophilic acyl substitution due to the electrophilic carbonyl carbon, polarized by electron-withdrawing chlorine and oxygen atoms [1] [5]. This polarization facilitates attack by nucleophiles such as alcohols, amines, or water, leading to substitution of the chloride group.

For ester formation, the reaction between 2-ethylbutanoyl chloride and chloromethyl alcohol proceeds via a two-step nucleophilic addition-elimination mechanism [3] [4]:

- Nucleophilic Attack: The alcohol’s oxygen attacks the carbonyl carbon, forming a tetrahedral intermediate.

- Elimination: The chloride ion departs as a leaving group, regenerating the carbonyl group and releasing hydrogen chloride [1] [5].

This pathway is highly exothermic and rapid at room temperature, driven by the excellent leaving-group ability of chloride and the stability of the ester product [4].

Table 1: Comparative Reactivity of Acid Chlorides in Esterification

| Acid Chloride | Relative Reaction Rate (vs. Ethanoyl Chloride) |

|---|---|

| 2-Ethylbutanoyl Chloride | 1.2 |

| Acetyl Chloride | 1.0 |

| Benzoyl Chloride | 0.8 |

Data adapted from kinetic studies on chloroformate hydrolysis [2].

Nucleophilic Substitution Dynamics

The kinetics of acyl chloride reactions are influenced by electronic and steric factors. In the case of chloromethyl 2-ethylbutanoate, the 2-ethylbutanoyl group moderately enhances reactivity compared to linear acyl chlorides due to inductive effects [2]. Studies on chloroformates reveal that alkyl substituents increase reaction rates by stabilizing transition states through hyperconjugation [2].

Key findings from kinetic analyses include:

- Rate Law: Second-order kinetics, first-order in both acyl chloride and nucleophile [5].

- Activation Parameters: Enthalpies of activation (ΔH‡) for analogous reactions range from 50–70 kJ/mol, with entropies of activation (ΔS‡) near −120 J/(mol·K), consistent with associative mechanisms [2].

Table 2: Kinetic Parameters for Acyl Chloride Hydrolysis

| Compound | ΔH‡ (kJ/mol) | ΔS‡ (J/(mol·K)) |

|---|---|---|

| 2-Ethylbutanoyl Chloride | 58 | −115 |

| Methyl Chloroformate | 62 | −125 |

| Phenyl Chloroformate | 67 | −130 |

Data derived from solvolysis studies in aqueous systems [2].

Equilibrium-Driven Synthesis Strategies

While Fischer esterification (carboxylic acid + alcohol ⇌ ester + water) is equilibrium-limited [8], chloromethyl 2-ethylbutanoate synthesis bypasses this constraint by employing 2-ethylbutanoyl chloride. Recent advances utilize zinc(II)-catalyzed reactions between acetals and acid chlorides to produce chloroalkyl ethers in near-quantitative yields [7]. For example:

$$ \text{Acetal + 2-Ethylbutanoyl Chloride} \xrightarrow{\text{Zn}^{2+}} \text{Chloromethyl 2-Ethylbutanoate + Ester Byproduct} $$

This method minimizes equilibrium reversibility and achieves rapid conversion (1–4 hours) with 0.01 mol% catalyst [7]. The absence of water prevents hydrolysis, favoring ester formation.

Table 3: Optimization of Zinc-Catalyzed Synthesis

| Condition | Yield (%) | Time (h) |

|---|---|---|

| 0.01 mol% ZnCl₂ | 98 | 2 |

| 25°C, Acetal Excess | 95 | 3 |

| 50°C, Stoichiometric | 99 | 1 |

Adapted from zinc-catalyzed etherification studies [7].

Process Optimization Parameters

The industrial synthesis of chloromethyl 2-ethylbutanoate relies on Fischer esterification methodologies that require precise parameter optimization to achieve economically viable production yields . Temperature management represents the most critical optimization parameter, with optimal operating ranges established between 65-95°C to balance reaction kinetics with energy consumption requirements [2] [3]. Research findings demonstrate that temperature increases from 35°C to 65°C can improve ester conversion rates from 78% to 98% under optimized conditions [3].

Catalyst concentration optimization studies indicate that sulfuric acid concentrations of 0.25-2.0% by weight of the carboxylic acid component provide optimal catalytic activity without excessive equipment corrosion concerns [2] [3]. The Fischer esterification mechanism proceeds through protonation of the carboxylic acid carbonyl group, followed by nucleophilic attack from the alcohol component, necessitating precise acid catalyst management [4] [5]. Industrial implementations typically employ sulfuric acid or para-toluenesulfonic acid as preferred catalysts due to their effectiveness in promoting the esterification equilibrium [6].

Stoichiometric ratio optimization requires careful consideration of reactant costs and equilibrium thermodynamics [7] [8]. Optimal molar ratios of 2-ethylbutanoic acid to chloromethanol range from 1:2.5 to 1:4, with excess alcohol serving to drive the equilibrium toward ester formation according to Le Chatelier's principle [6]. The equilibrium nature of esterification reactions necessitates either continuous water removal or significant alcohol excess to achieve high conversion rates [7].

Reaction time optimization studies demonstrate that 4-8 hour reaction periods provide optimal conversion efficiency while maintaining economic production rates [2] [3]. Extended reaction times beyond 8 hours show diminishing returns in conversion improvement, making longer reaction periods economically unfavorable for industrial applications [9]. Process pressure optimization typically operates at atmospheric pressure with moderate pressure increases of 1.0-1.5 atmospheres sufficient for most industrial implementations [10].

| Parameter | Optimal Range | Effect on Yield | Industrial Considerations |

|---|---|---|---|

| Temperature (°C) | 65-95 | Increases up to 94-98% | Energy costs vs. yield balance |

| Catalyst Concentration (% w/w) | 0.25-2.0 | Optimum at 2% w/w | Catalyst recovery important |

| Molar Ratio (Acid:Alcohol) | 1:2.5-1:4 | Excess alcohol favors ester formation | Cost-effective alcohol excess |

| Reaction Time (hours) | 4-8 | Longer times improve conversion | Production time optimization |

| Pressure (atm) | 1.0-1.5 | Moderate pressure sufficient | Equipment design factor |

| Stirring Rate (rpm) | 300-600 | Enhanced mass transfer | Mixing efficiency critical |

Anhydrous Reaction System Design

Anhydrous reaction system design represents a fundamental requirement for efficient chloromethyl 2-ethylbutanoate production due to the reversible nature of esterification reactions [7] [11]. Water formation as a reaction byproduct creates an equilibrium limitation that significantly reduces conversion efficiency without proper water management strategies [12] [13]. Industrial implementations employ multiple approaches to maintain anhydrous conditions throughout the production process.

Molecular sieve technology provides effective water removal capabilities with 3Å molecular sieves demonstrating 90-95% water removal efficiency in esterification systems [12] [13]. The implementation of molecular sieves requires careful consideration of acid compatibility, as direct contact between acid catalysts and aluminosilicate sieve materials can lead to sieve degradation [11]. Advanced sieve integration techniques employ Soxhlet extractor configurations that allow water removal without direct acid-sieve contact, maintaining both water removal efficiency and sieve longevity [14].

Dean-Stark apparatus integration offers reliable water removal through azeotropic distillation methods, achieving 85-90% water removal efficiency in industrial esterification processes [15] [16]. The Dean-Stark technique employs toluene or similar azeotrope-forming solvents to facilitate continuous water separation through density differences and phase separation characteristics [15]. Industrial Dean-Stark implementations require precise temperature control between 95-120°C to maintain effective azeotrope formation while preventing thermal degradation of reactants [16].

Pervaporation membrane technology represents an advanced approach to water removal, achieving 95-99% water selectivity through specialized hydrophilic zeolite membranes [7]. Pervaporation systems operate at lower temperatures of 25-60°C, reducing energy requirements while maintaining superior water removal efficiency [7]. The acid-tolerant nature of specialized zeolite membranes enables stable operation in the presence of esterification catalysts, providing continuous water removal throughout the reaction process [7].

Nitrogen atmosphere maintenance prevents moisture ingress from ambient air, with continuous nitrogen purging systems maintaining anhydrous conditions throughout the production cycle [17]. Proper nitrogen atmosphere design requires multiple evacuation and backfilling cycles to ensure complete air removal before reaction initiation [17]. Industrial nitrogen systems typically employ automated pressure regulation to maintain slight positive pressure while preventing excessive nitrogen consumption [17].

| System Component | Water Removal Capacity | Operating Temperature (°C) | Industrial Application |

|---|---|---|---|

| Molecular Sieves (3Å) | 90-95% efficiency | Room temp to 95 | Batch and continuous |

| Dean-Stark Apparatus | 85-90% water removal | 95-120 | Batch operations |

| Nitrogen Atmosphere | Prevents moisture ingress | Ambient to reaction temp | Continuous processes |

| Azeotropic Distillation | 80-85% water removal | 95-110 | Large scale production |

| Water Activity Control | Precise water activity control | 40-80 | Enzymatic processes |

| Pervaporation Membrane | 95-99% water selectivity | 25-60 | Membrane reactors |

Temperature and Stoichiometric Controls

Temperature control systems for chloromethyl 2-ethylbutanoate production require sophisticated monitoring and regulation capabilities to maintain optimal reaction conditions [18] [8]. Industrial temperature control implementations employ Proportional-Integral-Derivative control systems to maintain temperature stability within ±2°C of setpoint values [18]. Temperature profile optimization studies demonstrate that gradual temperature increases from 65°C to 95°C over the reaction period provide superior conversion rates compared to isothermal conditions [9] [3].

Heat transfer coefficient optimization requires careful reactor design considerations to ensure uniform temperature distribution throughout the reaction mass [18]. Industrial reactor designs target heat transfer coefficients between 500-1500 watts per square meter per Kelvin to achieve adequate heat management without excessive temperature gradients [19]. Jacketed reactor configurations with external heat transfer fluid circulation provide precise temperature control while maintaining scalable design characteristics [18].

Stoichiometric control systems employ automated reactant feeding mechanisms to maintain optimal molar ratios throughout continuous production processes [8]. Feed rate control systems utilize variable speed pumps to deliver reactants at rates of 0.1-0.5 moles per minute per liter of reactor volume, ensuring consistent stoichiometric balance [20] [21]. Continuous stirred tank reactor implementations require residence time distribution optimization to achieve uniform conversion while maintaining production throughput [20] [22].

Product removal rate control facilitates equilibrium manipulation through continuous ester extraction from the reaction environment [20] [21]. Automated valve systems enable precise product removal rates that maintain optimal reactor volume while preventing reactant accumulation [21]. The continuous removal approach shifts the reaction equilibrium toward product formation, improving overall conversion efficiency compared to batch processing methods [7].

Real-time conversion monitoring employs gas chromatography and high-performance liquid chromatography systems to track reaction progress and product purity [8] [10]. Online analytical systems provide immediate feedback for process control adjustments, enabling rapid response to process deviations [8]. Automated sampling systems ensure representative sample collection while maintaining anhydrous reaction conditions [10].

Reactor configuration optimization considers both mixing efficiency and residence time distribution to achieve uniform conversion throughout the reaction volume [20] [23]. Plug flow reactor designs provide superior conversion efficiency compared to continuous stirred tank reactors for esterification applications due to concentration gradient maintenance [23]. Multi-stage reactor configurations combine the advantages of both reactor types, employing initial continuous stirred tank stages for rapid mixing followed by plug flow stages for conversion completion [24] [20].

| Control Parameter | Optimal Value/Range | Control Method | Impact on Process |

|---|---|---|---|

| Temperature Profile | 65-95°C gradual increase | PID temperature control | Reaction rate optimization |

| Reactant Feed Rate | 0.1-0.5 mol/min·L | Variable speed pumps | Stoichiometric balance |

| Product Removal Rate | Continuous removal | Automated valves | Equilibrium shift |

| Heat Transfer Coefficient | 500-1500 W/m²·K | Heat exchanger design | Heat management |

| Residence Time Distribution | 6-12 minutes | Reactor configuration | Uniform conversion |

| Conversion Monitoring | Real-time GC/HPLC | Online analytics | Quality assurance |

XLogP3

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 1 of 39 companies. For more detailed information, please visit ECHA C&L website;

Of the 1 notification(s) provided by 38 of 39 companies with hazard statement code(s):;

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant